![molecular formula C14H25NO2Si B14397400 1-Methyl-N-(4-methylphenyl)-1,1-bis[(propan-2-yl)oxy]silanamine CAS No. 86936-15-4](/img/structure/B14397400.png)
1-Methyl-N-(4-methylphenyl)-1,1-bis[(propan-2-yl)oxy]silanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-N-(4-methylphenyl)-1,1-bis[(propan-2-yl)oxy]silanamine is an organosilicon compound It is characterized by the presence of a silicon atom bonded to a nitrogen atom, a methyl group, and two isopropoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-N-(4-methylphenyl)-1,1-bis[(propan-2-yl)oxy]silanamine typically involves the reaction of 1-methyl-4-methylphenylamine with chlorosilanes in the presence of a base. The reaction proceeds through the formation of an intermediate silazane, which is then treated with isopropanol to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-N-(4-methylphenyl)-1,1-bis[(propan-2-yl)oxy]silanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The isopropoxy groups can be substituted with other alkoxy or aryloxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require the presence of a catalyst, such as a Lewis acid.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various alkoxy or aryloxy derivatives.
Aplicaciones Científicas De Investigación
1-Methyl-N-(4-methylphenyl)-1,1-bis[(propan-2-yl)oxy]silanamine has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.
Biology: The compound can be used in the development of silicon-based biomaterials.
Industry: It is used in the production of specialty coatings and adhesives.
Mecanismo De Acción
The mechanism of action of 1-Methyl-N-(4-methylphenyl)-1,1-bis[(propan-2-yl)oxy]silanamine involves its interaction with various molecular targets. The silicon-nitrogen bond can participate in coordination chemistry, forming complexes with metal ions. The isopropoxy groups can undergo hydrolysis, leading to the formation of silanols, which can further react to form siloxane networks.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methyl-N-(4-methylphenyl)-1,1-bis[(ethoxy)oxy]silanamine
- 1-Methyl-N-(4-methylphenyl)-1,1-bis[(methoxy)oxy]silanamine
- 1-Methyl-N-(4-methylphenyl)-1,1-bis[(butoxy)oxy]silanamine
Uniqueness
1-Methyl-N-(4-methylphenyl)-1,1-bis[(propan-2-yl)oxy]silanamine is unique due to the presence of isopropoxy groups, which impart specific steric and electronic properties
Propiedades
Número CAS |
86936-15-4 |
|---|---|
Fórmula molecular |
C14H25NO2Si |
Peso molecular |
267.44 g/mol |
Nombre IUPAC |
4-methyl-N-[methyl-di(propan-2-yloxy)silyl]aniline |
InChI |
InChI=1S/C14H25NO2Si/c1-11(2)16-18(6,17-12(3)4)15-14-9-7-13(5)8-10-14/h7-12,15H,1-6H3 |
Clave InChI |
MNHYHCGMUXZICV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N[Si](C)(OC(C)C)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14397325.png)
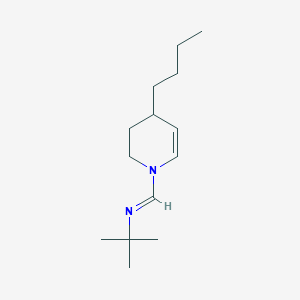
![4-Methyl-2-[(trichloromethyl)sulfanyl]-1,3-thiazole](/img/structure/B14397331.png)
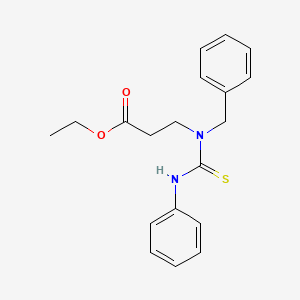
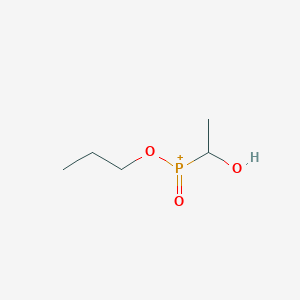
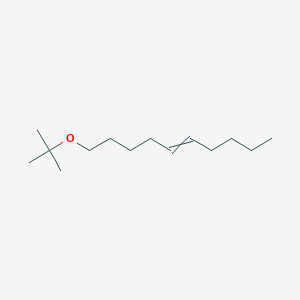
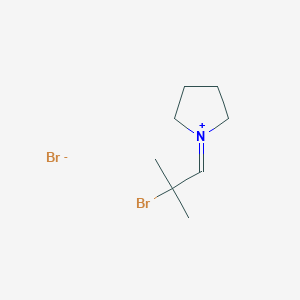
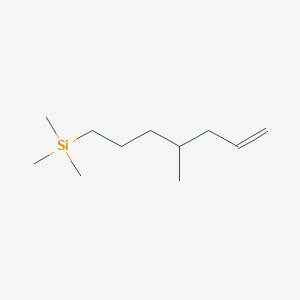
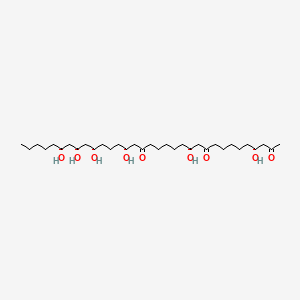

![2,2,2-Trifluoro-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide](/img/structure/B14397383.png)

![N-{[4-(Dimethylamino)phenyl]carbamoyl}-4-methylbenzamide](/img/structure/B14397402.png)
